(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine
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Overview
Description
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine typically involves the use of N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This method provides excellent yields and enantioselectivities under mild reaction conditions . The reaction is scalable and has a broad substrate scope, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic route, with optimization for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[3,4-b]pyridin-6-ones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazolo[3,4-b]pyridin-6-ones, various amine derivatives, and substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the kinase activity of ZAK (Sterile-α Motif Kinase) with high selectivity . This inhibition leads to the suppression of downstream signaling pathways, resulting in various biological effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar scaffold, known for their diverse pharmacological properties.
Uniqueness
(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and high selectivity for specific molecular targets like ZAK. This selectivity makes it a valuable compound for targeted therapeutic applications and biochemical research.
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1S)-1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c1-5(9)6-2-7-4-11-12-8(7)10-3-6/h2-5H,9H2,1H3,(H,10,11,12)/t5-/m0/s1 |
InChI Key |
RWDXASDAAKGZMF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C2C(=C1)C=NN2)N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=NN2)N |
Origin of Product |
United States |
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